molecular formula C19H22ClN3 B2465023 4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzimidamide hydrochloride CAS No. 1215701-85-1

4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzimidamide hydrochloride

Cat. No. B2465023
CAS RN: 1215701-85-1
M. Wt: 327.86
InChI Key: LJDQUVGVIXONBP-UHFFFAOYSA-N
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Description

This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It’s a structural analog of tryptophan with a benzimidamide group . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized by reacting the appropriate indole with other reagents . The exact process would depend on the specific reagents and conditions used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been found to have a melting point of 211–213°C .

Scientific Research Applications

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the biological activities mentioned above . The specific changes resulting from these interactions would depend on the exact nature of the target and the context in which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, and more. The downstream effects of these pathway modulations would likely be context-dependent and could contribute to the compound’s overall biological activity.

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given the range of biological activities associated with indole derivatives , the effects could potentially include modulation of receptor activity, alteration of cellular signaling pathways, and changes in gene expression, among others.

properties

IUPAC Name

4-methyl-N'-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3.ClH/c1-13-7-9-15(10-8-13)19(20)21-12-11-16-14(2)22-18-6-4-3-5-17(16)18;/h3-10,22H,11-12H2,1-2H3,(H2,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDQUVGVIXONBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NCCC2=C(NC3=CC=CC=C32)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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